molecular formula C15H15N3O2 B1621433 2-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid CAS No. 904816-83-7

2-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid

Cat. No.: B1621433
CAS No.: 904816-83-7
M. Wt: 269.3 g/mol
InChI Key: NVJUBHSJPRHLHR-UHFFFAOYSA-N
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Description

2-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid is a pyrrolidine derivative featuring a bicyclic structure with pyridine substituents at distinct positions. The compound consists of a pyrrolidine ring (a five-membered saturated nitrogen-containing heterocycle) linked to two pyridine moieties: one at the 3-position of the pyrrolidine and another at the 3-carboxylic acid-bearing pyridine. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and fine chemical applications, particularly in anti-inflammatory research .

Properties

IUPAC Name

2-(2-pyridin-3-ylpyrrolidin-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c19-15(20)12-5-2-8-17-14(12)18-9-3-6-13(18)11-4-1-7-16-10-11/h1-2,4-5,7-8,10,13H,3,6,9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJUBHSJPRHLHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=C(C=CC=N2)C(=O)O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378085
Record name 2-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904816-83-7
Record name 2-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with a pyridine derivative under specific conditions. For example, the reaction between pyrrolidine and 2-bromopyridine in the presence of a base can yield the desired compound . The reaction conditions typically include the use of organic solvents such as ethanol, acetone, or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and substituted pyridine derivatives. These products can have distinct chemical and biological properties compared to the parent compound.

Scientific Research Applications

2-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituent positions, ring saturation, or functional groups.

Positional Isomers: Pyridin-3-yl vs. Pyridin-4-yl Substituents

Compound : 6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid

  • Key Difference : The pyridine substituent on the pyrrolidine ring is at the 4-position (vs. 3-position in the target compound).
  • Implications : Positional isomerism may alter hydrogen-bonding capacity and steric interactions with biological targets. The 4-pyridyl group could enhance lipophilicity compared to the 3-pyridyl group.
  • CAS : 904817-40-9 .

Pyrrolidine vs. Pyrrole Ring Systems

Compound : 2-(1H-Pyrrol-1-yl)pyridine-3-carboxylic acid

  • Key Difference : Replaces the saturated pyrrolidine ring with an unsaturated pyrrole ring (aromatic, five-membered nitrogen heterocycle).
  • Implications : The unsaturated pyrrole lacks conformational flexibility and may exhibit stronger π-π stacking interactions. This could enhance binding to aromatic residues in enzymes or receptors.
  • Molecular Weight : 188.19 g/mol; CAS : 154014-05-8 .

Substituent Variation: Phenyl vs. Pyridyl Groups

Compound : (2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid

  • Key Difference : A phenyl group replaces the pyridin-3-yl substituent on the pyrrolidine ring.
  • The stereochemistry (2S,3S) may influence chiral recognition in biological systems.
  • CAS/EC: Not explicitly provided .

Lactam Derivatives

Compound : 1-Methyl-5-oxopyrrolidine-3-carboxylic acid

  • Key Difference : Incorporates a lactam (cyclic amide) structure (5-oxo group) instead of a pyridine substituent.
  • This could improve solubility but reduce metabolic stability.
  • CAS : 42346-68-9 .

Piperidine-Based Analogs

Compound : 1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-2-carboxylic acid

  • Key Difference : Replaces the pyrrolidine ring with a piperidine (six-membered saturated nitrogen heterocycle) and adds an imidazopyridine substituent.
  • Implications : The larger piperidine ring may alter binding pocket compatibility. The imidazopyridine group introduces additional aromaticity and nitrogen atoms for target interaction.
  • CAS : 1029107-31-0 .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Feature
2-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid C₁₅H₁₄N₃O₂ Not provided Not available Bicyclic pyrrolidine-pyridine, 3-carboxylic acid
6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid C₁₅H₁₄N₃O₂ Not provided 904817-40-9 Pyridin-4-yl substituent
2-(1H-Pyrrol-1-yl)pyridine-3-carboxylic acid C₁₀H₈N₂O₂ 188.19 154014-05-8 Unsaturated pyrrole ring
(2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid C₁₂H₁₃NO₂ Not provided Not available Chiral phenyl substituent
1-Methyl-5-oxopyrrolidine-3-carboxylic acid C₇H₉NO₃ 155.15 42346-68-9 Lactam structure

Biological Activity

2-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid, also known by its CAS number 150281-46-2, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, focusing on antimicrobial, antiviral, and anticancer activities.

The molecular formula of the compound is C15H15N3O2C_{15}H_{15}N_{3}O_{2} with a molecular weight of 273.30 g/mol. The structure consists of a pyridine ring fused with a pyrrolidine moiety, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound. Pyridine-based compounds have shown activity against various pathogens, including bacteria and fungi.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of several pyridine derivatives, it was found that compounds similar to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 55 to 100 µg/mL, indicating their effectiveness in inhibiting bacterial growth .

CompoundPathogenMIC (µg/mL)
Compound AS. aureus56 ± 0.5
Compound BE. coli55 ± 0.5

Antiviral Activity

Pyridine compounds have been recognized for their antiviral properties, particularly in the context of emerging viral infections like COVID-19. Research suggests that the structural features of these compounds enhance their ability to interact with viral proteins.

Case Study: Antiviral Screening

In a recent investigation into the antiviral activities of pyridine derivatives, it was noted that certain compounds demonstrated efficacy against SARS-CoV-2. The presence of both pyridine and additional heterocycles in the structure was linked to improved selectivity and potency against viral targets .

Anticancer Activity

The anticancer potential of pyridine derivatives has also been explored extensively. Compounds containing pyridine rings have been reported to exhibit cytotoxic effects against various cancer cell lines.

Research Findings: Cytotoxicity

A study evaluated the cytotoxicity of several pyridine-based compounds on FaDu hypopharyngeal tumor cells. The results indicated that some derivatives showed enhanced apoptosis induction compared to standard chemotherapeutic agents like bleomycin .

CompoundCell LineCytotoxicity (IC50)
Compound CFaDu12 µM
BleomycinFaDu25 µM

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Antimicrobial : Disruption of bacterial cell walls and inhibition of protein synthesis.
  • Antiviral : Interference with viral replication by targeting viral enzymes.
  • Anticancer : Induction of apoptosis through modulation of signaling pathways involved in cell survival.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid
Reactant of Route 2
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2-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid

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